REACTION_CXSMILES
|
C([N:8]1[C:16]2[C:11](=[CH:12][C:13]([C:17]([C:23]([F:26])([F:25])[F:24])([C:19]([F:22])([F:21])[F:20])[OH:18])=[CH:14][CH:15]=2)[CH2:10][CH2:9]1)C1C=CC=CC=1.Cl>[Pd]>[F:26][C:23]([F:24])([F:25])[C:17]([C:19]([F:22])([F:20])[F:21])([C:13]1[CH:12]=[C:11]2[C:16](=[CH:15][CH:14]=1)[NH:8][CH2:9][CH2:10]2)[OH:18]
|
Name
|
1-benzyl-α,α-bis(trifluoromethyl)-2,3-dihydro-1H-indole-5-methanol
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Quantity
|
55 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC2=CC(=CC=C12)C(O)(C(F)(F)F)C(F)(F)F
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Name
|
|
Quantity
|
32 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
alcohol
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
is shaken in a Parr apparatus at an initial pressure of three atmospheres until no further change of pressure
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The catalyst is filtered off
|
Type
|
CUSTOM
|
Details
|
the filtrate is evaporated
|
Type
|
CUSTOM
|
Details
|
The ether layer is separated
|
Type
|
WASH
|
Details
|
washed (saturated sodium chloride solution)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (magnesium sulfate)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
ADDITION
|
Details
|
Dibutyl ether is added to the residue
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled in an ice bath
|
Type
|
FILTRATION
|
Details
|
The crystals are filtered off
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(O)(C=1C=C2CCNC2=CC1)C(F)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33.3 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 77.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |